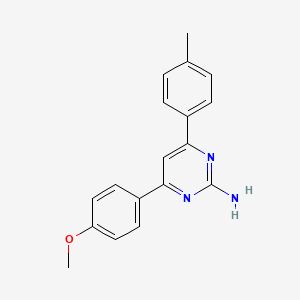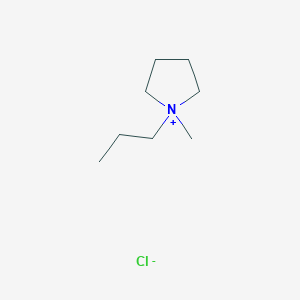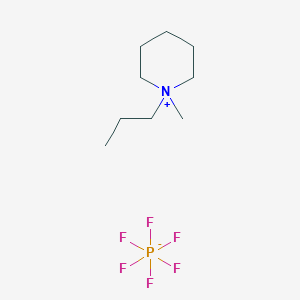
4-(4-Hydroxyphenyl)-2-methoxyphenol, 95%
説明
4-(4-Hydroxyphenyl)-2-methoxyphenol, also known as p-cresol, is a phenolic compound found in many natural sources, including plants, animals, and microorganisms. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, fragrances, and dyes. In addition, p-cresol has been studied extensively for its potential therapeutic applications in the treatment of various diseases.
科学的研究の応用
P-cresol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-oxidant properties, and has been studied for its potential to treat a variety of diseases, including cancer, diabetes, and cardiovascular disease. Additionally, 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95% has been studied for its potential to improve cognitive performance, reduce stress, and improve mood.
作用機序
The mechanism of action of 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed to act by blocking the production of pro-inflammatory molecules, such as prostaglandins, and by increasing the production of anti-inflammatory molecules, such as cytokines. Additionally, 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95% has been shown to scavenge free radicals, which can lead to oxidative damage.
Biochemical and Physiological Effects
P-cresol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, improve cognitive performance, reduce stress, and improve mood. Additionally, 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95% has been shown to have anti-oxidant and anti-cancer properties.
実験室実験の利点と制限
P-cresol is relatively easy to obtain and is relatively inexpensive. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to using 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95% in lab experiments. For example, it is not soluble in water, which can limit its use in certain experiments. Additionally, it can be difficult to obtain large quantities of 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95%.
将来の方向性
Given the potential therapeutic applications of 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95%, there are a number of potential future directions for research. These include further exploration of its anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as its potential to improve cognitive performance, reduce stress, and improve mood. Additionally, further research into the synthesis of 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95% and its potential applications in drug delivery systems could be beneficial. Finally, further research into the safety and efficacy of 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95% in humans could lead to potential therapeutic applications.
合成法
P-cresol can be synthesized through a number of methods, including the Kolbe-Schmitt reaction, the Williamson ether synthesis, and the Sandmeyer reaction. The Kolbe-Schmitt reaction involves the reaction of a phenol with a carboxylic acid in the presence of an alkali to produce a phenol ester. The Williamson ether synthesis involves the reaction of an alcohol and an alkyl halide to produce an ether. The Sandmeyer reaction involves the reaction of a phenol with a nitrile in the presence of a base to produce an aryl nitrile.
特性
IUPAC Name |
4-(4-hydroxyphenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZSVGYALZXYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209198 | |
| Record name | 4,4'-Dihydroxy-3-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dihydroxy-3-methoxybiphenyl | |
CAS RN |
60453-06-7 | |
| Record name | 4,4'-Dihydroxy-3-methoxybiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060453067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dihydroxy-3-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIHYDROXY-3-METHOXYBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI3HN3EY8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















